2-Amino-6-isopropyl-3-methylphenol
Description
Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The compound’s structure confers unique physicochemical properties, such as altered solubility, stability, and reactivity compared to simpler aminophenols like 2-aminophenol or 3-aminophenol.
Properties
CAS No. |
13366-69-3 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-amino-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6,12H,11H2,1-3H3 |
InChI Key |
SCBMXGBZXCDNLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)N |
Synonyms |
Phenol, 2-amino-3-methyl-6-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties of 2-Amino-6-isopropyl-3-methylphenol with 2-aminophenol and 3-aminophenol, as referenced in the provided evidence.
Key Findings:
Structural Impact on Solubility: The isopropyl and methyl groups in this compound introduce steric hindrance and hydrophobicity, likely reducing water solubility compared to simpler aminophenols like 3-aminophenol, which dissolves freely in hot water and alcohol . This property may limit its utility in aqueous-phase reactions but enhance compatibility with organic matrices.
Reactivity Differences: 2-Aminophenol: The ortho-amino group facilitates intramolecular hydrogen bonding, stabilizing intermediates in oxidation or coupling reactions (e.g., dye synthesis). 3-Aminophenol: The meta-substitution pattern allows for more linear polymerization pathways, as seen in conductive polymer research. this compound: Bulky substituents may slow reaction kinetics due to steric effects but could improve thermal stability in polymer applications.
Industrial Relevance: While 2- and 3-aminophenol are widely used in pharmaceuticals and dyes, the specialized substituents in this compound suggest niche applications, such as high-performance resin modifiers or antioxidants.
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